2-Methyl-2-azabicyclo[2.2.1]heptan-6-one
Overview
Description
2-Methyl-2-azabicyclo[221]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions typically involve the use of palladium catalysts and suitable ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The palladium-catalyzed approach mentioned above could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.2.1]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperoxybenzoic acid (MCPBA) can be used to introduce epoxide groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrogen-containing ring.
Substitution: Electrophilic reagents can be used for substitution reactions, leading to the formation of various functionalized derivatives.
Major Products Formed
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2-azabicyclo[2.2.1]heptan-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptan-6-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another member of the azabicycloheptane family, known for its unique structural properties and biological activities.
8-Azabicyclo[3.2.1]octane: A related compound with a different bicyclic structure, commonly found in tropane alkaloids.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with an oxygen atom in the bicyclic ring.
Uniqueness
2-Methyl-2-azabicyclo[2.2.1]heptan-6-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.2.1]heptan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-2-6(8)7(9)3-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJMYALUJQORBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1C(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268182 | |
Record name | 2-Azabicyclo[2.2.1]heptan-6-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50494-49-0 | |
Record name | 2-Azabicyclo[2.2.1]heptan-6-one, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50494-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[2.2.1]heptan-6-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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